

Application Notes and Protocols for Cy7 NHS Ester in Flow Cytometry

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Compound of Interest

Compound Name: Cy7 NHS ester

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These application notes provide a comprehensive guide to utilizing **Cy7 NHS ester** for labeling biological molecules and their subsequent application in flow cytometry. Cyanine7 (Cy7) is a near-infrared (NIR) fluorescent dye that offers significant advantages for multicolor flow cytometry, primarily due to its emission in a spectral region with minimal cellular autofluorescence, leading to an improved signal-to-noise ratio.[1][2][3][4] The N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward and efficient covalent labeling of primary amines on proteins, such as antibodies, and other biomolecules.[5]

Introduction to Cy7 in Flow Cytometry

Cy7 is a fluorescent dye with an excitation maximum typically around 750-756 nm and an emission maximum in the range of 775-779 nm.[1][6] Its properties make it an excellent candidate for applications requiring deep tissue penetration and reduced background autofluorescence from biological samples.[2][3] In the context of flow cytometry, Cy7 is frequently employed as a component of tandem dyes, such as PE-Cy7 and APC-Cy7.[1][7][8] This involves Förster Resonance Energy Transfer (FRET), where a donor fluorophore (like PE or APC) is excited by a common laser (e.g., 488 nm or 633/640 nm), and the energy is transferred to Cy7, which then emits in the far-red spectrum.[1] This strategy significantly expands the capabilities of multicolor flow cytometry panels.[1][8]

Quantitative Data Summary

The following tables summarize key quantitative parameters for labeling reactions and flow cytometry staining. Note that optimal conditions may vary depending on the specific antibody and cell type used.

Table 1: Key Parameters for Antibody Labeling with **Cy7 NHS Ester**

Parameter	Recommended Range/Value	Notes
Antibody Concentration	2 - 10 mg/mL	Higher concentrations can improve labeling efficiency.[5][9]
Reaction Buffer pH	8.0 - 9.0 (Optimal: 8.5 ± 0.5)	The reaction is pH-dependent; lower pH reduces the reactivity of primary amines.[5][10]
Dye-to-Antibody Molar Ratio	5:1 to 20:1	This needs to be optimized for each antibody to avoid over-labeling, which can affect antibody function.[9]
Reaction Time	1 - 2 hours at room temperature or overnight at 4°C	Incubation time can be adjusted to achieve the desired degree of labeling.[11]
Reaction Temperature	Room Temperature (20-25°C) or 4°C	Room temperature reactions are faster.

Table 2: Typical Parameters for Cell Staining with Cy7-Conjugated Antibodies

Parameter	Recommended Value	Notes
Cell Concentration	1 x 10 ⁷ cells/mL	A standard concentration for many flow cytometry protocols. [1]
Antibody Concentration	0.5 - 1 µg per 10 ⁶ cells	This is a starting point and should be titrated for optimal staining. [12]
Incubation Time	30 minutes	A common incubation time for cell surface staining. [1] [12]
Incubation Temperature	2 - 8°C (on ice)	Incubation on ice helps to reduce non-specific binding and internalization of surface antigens. [1]
Wash Steps	2-3 washes	Essential for removing unbound antibody and reducing background fluorescence. [1]

Experimental Protocols

Protocol 1: Labeling of Antibodies with Cy7 NHS Ester

This protocol provides a general guideline for conjugating **Cy7 NHS ester** to an IgG antibody.

Materials:

- Purified antibody (2-10 mg/mL in an amine-free buffer like PBS)[\[5\]](#)[\[9\]](#)
- **Cy7 NHS Ester**[\[11\]](#)
- Anhydrous Dimethylsulfoxide (DMSO)[\[11\]](#)
- 1 M Sodium Bicarbonate, pH 8.5-9.0[\[13\]](#)
- Spin desalting column (e.g., Sephadex G-25)[\[9\]](#)[\[13\]](#)

- Phosphate-Buffered Saline (PBS)[13]

Procedure:

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be dialyzed against PBS.[9][13]
 - Adjust the antibody concentration to 2-10 mg/mL.[5][9]
 - Adjust the pH of the antibody solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[5][10]
- **Cy7 NHS Ester** Stock Solution Preparation:
 - Immediately before use, dissolve the **Cy7 NHS ester** in anhydrous DMSO to a concentration of 10 mg/mL.[11][14]
 - Vortex the solution until the dye is completely dissolved. The dye solution is sensitive to moisture and should be used promptly.[5]
- Conjugation Reaction:
 - Slowly add the calculated amount of **Cy7 NHS ester** stock solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 is common.[9]
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[9][11]
- Purification of the Conjugate:
 - Prepare a spin desalting column according to the manufacturer's instructions to separate the labeled antibody from the unconjugated dye.[9][13]
 - Apply the reaction mixture to the column and centrifuge to collect the purified Cy7-antibody conjugate. The labeled antibody will elute first as a colored band.[5]

- Determination of Degree of Labeling (DOL) (Optional):
 - The DOL (the average number of dye molecules per antibody molecule) can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).[\[5\]](#)[\[11\]](#)
 - The antibody concentration can be calculated using the following formula:
 - Molar concentration of Antibody = $[A_{280} - (A_{756} \times CF)] / \epsilon_{\text{protein}}$
 - Where CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy7) and $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody at 280 nm (e.g., $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG).[\[5\]](#)
 - The dye concentration is calculated as:
 - Molar concentration of Dye = $A_{756} / \epsilon_{\text{dye}}$
 - Where ϵ_{dye} is the molar extinction coefficient of Cy7 at 756 nm (typically $\sim 250,000 \text{ M}^{-1}\text{cm}^{-1}$).[\[5\]](#)
 - $\text{DOL} = \text{Molar concentration of Dye} / \text{Molar concentration of Antibody}$.
- Storage:
 - Store the labeled antibody at 4°C for short-term use (less than a month) and at -20°C or -80°C for long-term storage.[\[5\]](#) It is recommended to add a cryoprotectant like glycerol and to aliquot for single use to avoid freeze-thaw cycles.[\[5\]](#) Always protect the fluorescently labeled antibody from light.[\[5\]](#)

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol describes the staining of cells with a Cy7-conjugated antibody for flow cytometric analysis.

Materials:

- Single-cell suspension (e.g., peripheral blood mononuclear cells - PBMCs)

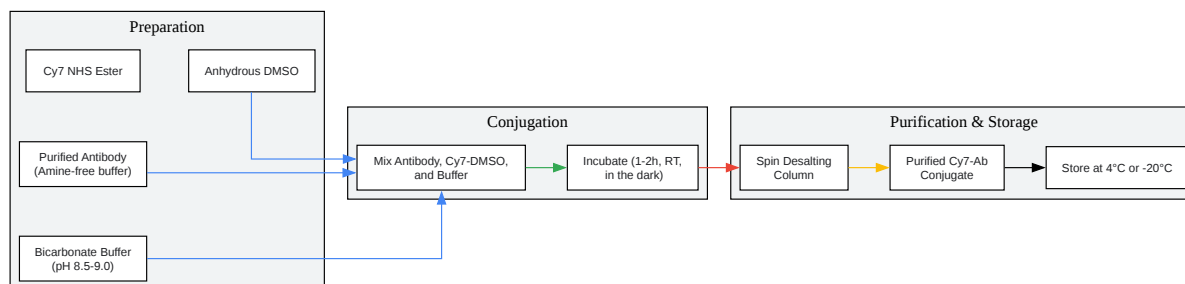
- Cy7-conjugated primary antibody
- Isotype control antibody (conjugated with Cy7)
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% Sodium Azide)[1]
- Fc Receptor Blocking Reagent (optional, but recommended)[1]
- Viability Dye (optional, but recommended)
- 5 mL polystyrene round-bottom tubes (FACS tubes)[1]

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension and wash the cells with cold Flow Cytometry Staining Buffer.[1]
 - Perform a cell count and assess viability.
 - Adjust the cell concentration to 1×10^7 cells/mL in cold Flow Cytometry Staining Buffer.[1]
- Fc Receptor Blocking (Optional but Recommended):
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into the required number of FACS tubes.[1]
 - Add an Fc blocking reagent to prevent non-specific binding of the antibody to Fc receptors on cells like B cells and monocytes.[1]
 - Incubate for 10-15 minutes at room temperature. Do not wash the cells after this step.[1]
- Antibody Staining:
 - Add the predetermined optimal amount of the Cy7-conjugated primary antibody to the appropriate tubes.

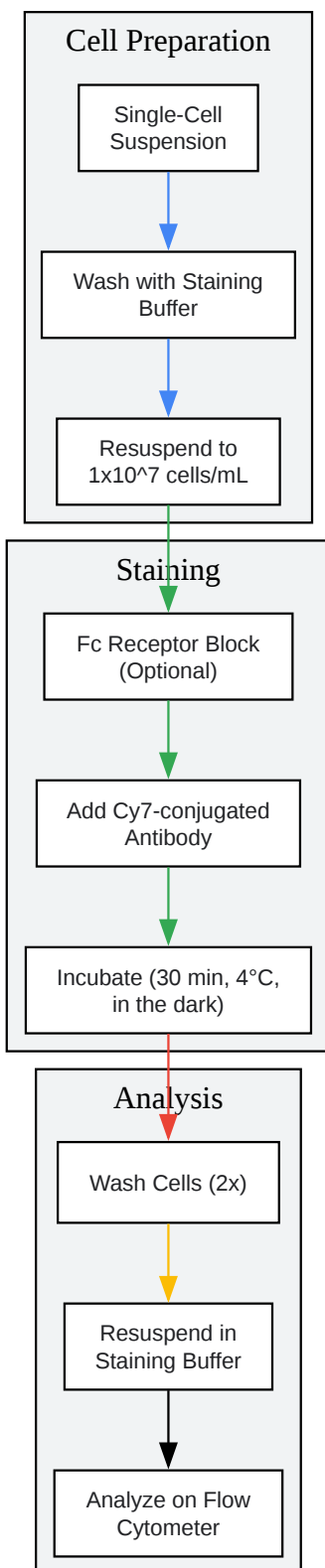
- For the isotype control tube, add the same concentration of the Cy7-conjugated isotype control antibody.[\[1\]](#)
- Vortex gently and incubate for 30 minutes at 2-8°C in the dark.[\[1\]](#)
- Washing:
 - Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
 - Centrifuge at 300-400 x g for 5 minutes at 4°C.[\[1\]](#)
 - Carefully decant the supernatant.
 - Repeat the wash step once more.[\[1\]](#)
- Final Resuspension:
 - Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.[\[11\]](#)
 - Keep the samples on ice and protected from light until analysis.[\[1\]](#)
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for Cy7 detection (e.g., excitation with a 633/640 nm laser and detection with a filter around 780 nm).[\[1\]](#)
 - Ensure that proper compensation controls (single-stained samples for each fluorochrome in the panel) are included to correct for spectral overlap.[\[1\]](#)

Visualizations



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Caption: Workflow for labeling an antibody with **Cy7 NHS ester**.



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Caption: Workflow for cell surface staining with a Cy7-conjugated antibody.

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